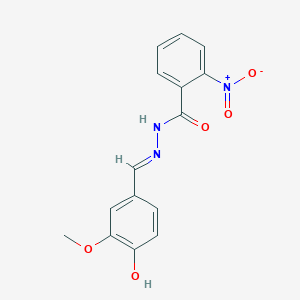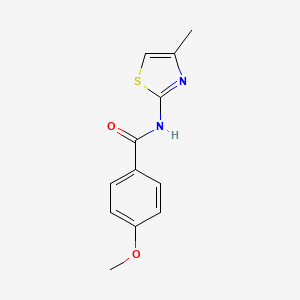![molecular formula C19H23BrN2O2 B6098983 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6098983.png)
4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol, also known as BRL-15572, is a selective antagonist of the serotonin 5-HT1B receptor. This compound has gained significant interest in scientific research due to its potential therapeutic effects in treating various neurological disorders.
作用機序
4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is a selective antagonist of the 5-HT1B receptor, which means it binds to the receptor and prevents the activation of downstream signaling pathways. The 5-HT1B receptor is primarily located in the brain, where it is involved in the regulation of mood, anxiety, and reward. By blocking the 5-HT1B receptor, this compound can modulate the activity of these pathways and potentially improve the symptoms associated with neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can decrease the release of dopamine in the nucleus accumbens, which is involved in the reward pathway. Additionally, this compound has been shown to increase the release of serotonin in the prefrontal cortex, which is involved in the regulation of mood and anxiety.
実験室実験の利点と制限
One advantage of using 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity for the 5-HT1B receptor. This allows researchers to specifically target this receptor and study its effects on various pathways. However, one limitation of using this compound is its potential off-target effects. While this compound is selective for the 5-HT1B receptor, it may also bind to other receptors and produce unintended effects.
将来の方向性
There are several potential future directions for the study of 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol. One direction is to investigate its potential therapeutic effects in other neurological disorders, such as schizophrenia and bipolar disorder. Another direction is to study the long-term effects of this compound on the brain and behavior. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Overall, the study of this compound has the potential to provide new insights into the regulation of mood, anxiety, and reward, and may lead to the development of new treatments for neurological disorders.
合成法
The synthesis of 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol involves several steps, including the reaction of 2-bromo-4-nitrophenol with ethyl 4-(2-aminoethyl) piperazine-1-carboxylate, followed by reduction with sodium dithionite. The resulting compound is then reacted with 2-ethoxybenzyl chloride to yield the final product. The purity and yield of this compound can be improved by recrystallization and column chromatography.
科学的研究の応用
4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic effects in various neurological disorders, including depression, anxiety, and addiction. Studies have shown that this compound can block the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and reward. This suggests that this compound may be effective in treating these disorders by modulating the activity of the 5-HT1B receptor.
特性
IUPAC Name |
4-bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-2-24-19-6-4-3-5-17(19)22-11-9-21(10-12-22)14-15-13-16(20)7-8-18(15)23/h3-8,13,23H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAPMRQYMUPNRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-4H-chromen-4-one](/img/structure/B6098905.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyrazinyl)propanamide](/img/structure/B6098911.png)
![N-cyclopentyl-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B6098916.png)
![1-cyclopropyl-6-oxo-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6098919.png)
![5-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6098925.png)
![N-butyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6098927.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6098932.png)


![2-[1-(1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6098947.png)

![2-(4-ethyl-1-piperazinyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6098965.png)
amine](/img/structure/B6098977.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6098978.png)